pKa Comparison: 2-Nitro-4-(trifluoromethyl)benzoic acid Exhibits Enhanced Acidity
The predicted pKa of 2-nitro-4-(trifluoromethyl)benzoic acid is 1.70±0.25, which is significantly more acidic than the pKa of its regioisomer, 3-nitro-4-(trifluoromethyl)benzoic acid (pKa 3.03±0.10). This difference of over 1.3 pKa units is a direct consequence of the ortho-nitro group's stronger inductive effect on the carboxylic acid proton, compared to the meta-position. In contrast, the unsubstituted benzoic acid has a pKa of 4.20, and the mono-substituted 4-(trifluoromethyl)benzoic acid is only slightly more acidic (pKa ~3.65) .
| Evidence Dimension | Acidity (pKa) |
|---|---|
| Target Compound Data | 1.70 ± 0.25 (predicted) |
| Comparator Or Baseline | 3-Nitro-4-(trifluoromethyl)benzoic acid: 3.03 ± 0.10; Benzoic acid: 4.20; 4-(Trifluoromethyl)benzoic acid: ~3.65 |
| Quantified Difference | Target compound is >1.3 pKa units more acidic than the 3-nitro isomer, and >2.5 units more acidic than benzoic acid. |
| Conditions | Predicted values based on computational methods. |
Why This Matters
This pronounced acidity difference directly impacts reaction conditions, particularly for reactions requiring deprotonation (e.g., carboxylate-directed C-H activation) or in purification via acid-base extraction.
